A Predictive Spectroscopic and Structural Analysis of 2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol
A Predictive Spectroscopic and Structural Analysis of 2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol
Abstract: This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol. In the absence of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral features. By dissecting the influence of the trifluoromethyl group, the secondary alcohol, and the thioether within the heterocyclic framework, we offer a robust theoretical baseline for researchers and drug development professionals engaged in the synthesis and characterization of novel fluorinated heterocycles. Methodologies for computational prediction and standard experimental protocols are also detailed to provide a self-validating framework for future empirical studies.
Introduction and Molecular Overview
The synthesis of heterocyclic compounds containing fluorine is a cornerstone of modern medicinal chemistry. The introduction of a trifluoromethyl (CF₃) group can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. 2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol is a compound of interest, combining the influential CF₃ moiety with a thiopyran core, a scaffold present in various bioactive molecules.
This guide provides a detailed theoretical spectroscopic profile to aid in the identification and structural elucidation of this molecule. The analysis is grounded in fundamental principles and data from analogous structures, offering a reliable predictive framework.
Caption: Molecular structure of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following predictions are based on an analysis of substituent effects (electronegativity, anisotropy) and spin-spin coupling principles.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The electron-withdrawing nature of the sulfur atom, the CF₃ group, and the hydroxyl group will significantly influence the chemical shifts of adjacent protons, causing them to resonate further downfield.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz | Rationale |
|---|---|---|---|---|
| H-2 | ~4.0 - 4.3 | Quartet of doublets (qd) | ³J(H-2,H-3) ≈ 6-8 Hz, ³J(H-2,F) ≈ 7 Hz | Deshielded by both the adjacent sulfur atom and the strongly electron-withdrawing CF₃ group. Coupling to both H-3 protons and the three fluorine atoms is expected. |
| H-4 | ~3.8 - 4.1 | Multiplet (m) | - | Deshielded by the adjacent hydroxyl group. The exact multiplicity will depend on the dihedral angles with the H-3 and H-5 protons. |
| H-6 (axial/eq) | ~2.8 - 3.2 | Multiplet (m) | - | Deshielded by the adjacent sulfur atom. Diastereotopic protons will exhibit distinct chemical shifts and complex coupling. |
| H-3 (axial/eq) | ~2.0 - 2.4 | Multiplet (m) | - | Diastereotopic protons adjacent to a stereocenter (C-2 and C-4). Will show complex geminal and vicinal coupling. |
| H-5 (axial/eq) | ~1.8 - 2.2 | Multiplet (m) | - | Least deshielded methylene protons in the ring. Expected to show complex geminal and vicinal coupling. |
| OH | ~1.5 - 3.0 | Broad singlet (br s) | - | Chemical shift is concentration and temperature dependent. Exchangeable with D₂O. |
Caption: Predicted primary fragmentation pathways in EI-MS.
Recommended Experimental and Computational Protocols
To validate the predictive data presented in this guide, the following experimental and computational approaches are recommended.
Experimental Characterization
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NMR Spectroscopy: Acquire ¹H, ¹³C, ¹⁹F, and 2D correlation spectra (e.g., COSY, HSQC) in a deuterated solvent such as CDCl₃ or DMSO-d₆. Tetramethylsilane (TMS) should be used as an internal standard for ¹H and ¹³C, and CFCl₃ (or a secondary standard) for ¹⁹F NMR.
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Infrared Spectroscopy: Obtain a spectrum using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer, which requires minimal sample preparation.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is recommended to confirm the elemental composition via an accurate mass measurement of the protonated molecule [M+H]⁺.
Computational Chemistry
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Geometry Optimization: Perform a full geometry optimization of the molecule's conformers using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-31G* or higher basis set.
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NMR Prediction: Use the optimized geometry to calculate NMR shielding constants using the Gauge-Independent Atomic Orbital (GIAO) method with a larger basis set (e.g., 6-311++G(d,p)). Convert calculated shieldings to chemical shifts using the corresponding shielding value of TMS calculated at the same level of theory.
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IR Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to predict the IR spectrum. The calculated frequencies are often scaled by a factor (~0.96) to better match experimental values.
Conclusion
This guide presents a theoretically derived, in-depth spectroscopic profile for 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data provide a robust framework for the structural verification of this compound. The causality behind each predicted value has been explained based on the interplay of the thioether, alcohol, and trifluoromethyl functional groups. Researchers synthesizing this molecule can use this guide as a preliminary reference, to be confirmed and refined by empirical data obtained through the standardized protocols outlined herein.
References
As this guide is predictive, direct literature for the target molecule is unavailable. The following references provide foundational principles and data for related structural motifs.
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT. [Link]
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National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
